Cas no 89874-80-6 (R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride)

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride is a chiral piperidine derivative with potential pharmacological significance, particularly in neuroscience research. Its stereospecific structure, featuring an R-configuration at the chiral center, enhances selectivity in receptor binding studies, making it valuable for investigating dopaminergic and adrenergic systems. The hydroxyl group at the 3-position of the phenyl ring contributes to its polarity, influencing solubility and pharmacokinetic properties. As a hydrochloride salt, it offers improved stability and handling compared to the free base. This compound is primarily utilized in preclinical studies to explore structure-activity relationships and develop targeted therapeutics for neurological disorders. Its well-defined stereochemistry ensures reproducibility in experimental applications.
R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride structure
89874-80-6 structure
Product Name:R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride
CAS No:89874-80-6
MF:C14H22ClNO
MW:255.783583164215
CID:712416
PubChem ID:24277924
Update Time:2025-09-28

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-[(3R)-1-propyl-3-piperidinyl]-, hydrochloride (1:1)
    • 3-[(3R)-1-Propyl-3-piperidinyl]phenol hydrochloride (1:1)
    • R(+)-3-PPP hydrochloride
    • Preclamol hydrochloride, (R)-
    • Tox21_111264
    • CAS-89874-80-6
    • CCG-222290
    • 3-[(3R)-1-propylpiperidin-3-yl]phenol;hydrochloride
    • R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, solid
    • LP00986
    • (R)-preclamol hydrochloride
    • NCGC00261671-01
    • MFCD00055194
    • UNII-S695806J1A
    • MLS002153291
    • Tox21_500986
    • R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride
    • Q27288722
    • (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine
    • SCHEMBL7202473
    • S695806J1A
    • (R)-3-(1-Propylpiperidin-3-yl)phenol hydrochloride
    • SR-01000075393-2
    • R(+)-3PPP hydrochloride
    • HY-108698A
    • EU-0100986
    • SR-01000075393-1
    • CS-0142464
    • 89874-80-6
    • DTXCID901475576
    • DTXSID1045796
    • CHEMBL1255841
    • SR-01000075393
    • (R)-Preclamol (hydrochloride)
    • P-102
    • SMR000326829
    • NCGC00094285-01
    • DA-77312
    • R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride
    • MDL: MFCD00055194
    • Inchi: 1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m0./s1
    • InChI Key: NRHUDETYKUBQJT-ZOWNYOTGSA-N
    • SMILES: Cl.OC1=CC=CC(=C1)[C@H]1CCCN(CCC)C1

Computed Properties

  • Exact Mass: 255.139
  • Monoisotopic Mass: 255.139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Boiling Point: 342.2°C at 760 mmHg
  • Flash Point: 158°C
  • Solubility: H2O: 150 mg/mL

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride Pricemore >>

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R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride Related Literature

Additional information on R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride: A Comprehensive Overview

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride, also known by its CAS number 89874-80-6, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. The R(+)-configuration of this compound is crucial as it determines its pharmacokinetic and pharmacodynamic properties, making it a key focus in research and development.

The chemical structure of R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride consists of a piperidine ring substituted with a hydroxyphenyl group at the 3-position and a propyl group attached to the nitrogen atom. This unique structure contributes to its bioavailability and metabolism, which are critical factors in drug design. Recent studies have highlighted the importance of stereochemistry in drug efficacy, with the R configuration being more favorable for therapeutic applications due to its enhanced binding affinity to target receptors.

One of the most promising areas of research involving this compound is its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have demonstrated that R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride exhibits significant neuroprotective properties, potentially mitigating oxidative stress and reducing inflammation in neuronal cells. These findings align with the growing emphasis on targeting oxidative stress as a therapeutic strategy for neurodegenerative conditions.

In addition to its neuroprotective effects, this compound has also shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This dual action makes it a candidate for treating conditions such as depression and anxiety, where dysregulation of these neurotransmitters is implicated. Recent advancements in in vitro and in vivo models have provided deeper insights into its mechanism of action, paving the way for further clinical exploration.

The synthesis of R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride involves a multi-step process that requires precise control over stereochemistry to ensure the correct configuration. Researchers have developed efficient methods to synthesize this compound, including the use of chiral catalysts and asymmetric synthesis techniques. These methods not only enhance the yield but also improve the purity of the final product, which is essential for preclinical and clinical studies.

Another critical aspect of this compound's research is its toxicological profile. Studies have shown that R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride has a favorable safety profile with minimal adverse effects at therapeutic doses. This is attributed to its selective binding to target receptors and limited off-target effects, which are often major challenges in drug development.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Advances in genomic studies and proteomics are expected to provide new insights into its interactions with cellular pathways, potentially leading to novel therapeutic strategies. Additionally, efforts are being made to optimize its delivery systems to enhance its efficacy and reduce systemic toxicity.

In conclusion, R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine Hydrochloride (CAS No: 89874-80-6) represents a promising candidate for addressing unmet medical needs in neurology and psychiatry. Its unique chemical structure, combined with recent advancements in understanding its pharmacokinetics and pharmacodynamics, positions it as a key player in future drug development pipelines.

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